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Cyclopentene oxide

Cat. No.: B1362415
CAS No.: 285-67-6
M. Wt: 84.12 g/mol
InChI Key: GJEZBVHHZQAEDB-SYDPRGILSA-N
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Description

Historical Context and Evolution of Research on Cyclopentene (B43876) Oxide

The scientific journey of cyclopentene oxide is intrinsically linked to the study of its parent olefin, cyclopentene. Cyclopentene was first prepared in 1893 by Carl Gärtner from iodocyclopentane. wikipedia.org The subsequent development of epoxidation reactions, such as the oxidation of alkenes with peracids, provided the foundational methods for the synthesis of this compound from cyclopentene. cymitquimica.comsmolecule.com Early research into cyclic epoxides, such as the related cyclohexene (B86901) oxide, often involved preparation from halohydrins and bases or oxidation with reagents like perbenzoic acid, methods which were conceptually applicable to cyclopentene. orgsyn.org

The evolution of research on this compound has seen its transformation from a simple cyclic ether to a compound of significant interest in advanced materials and sustainable chemistry. A notable modern development occurred in the 2010s with the exploration of this compound as a monomer for polymerization. Researchers demonstrated that this compound could undergo copolymerization with carbon dioxide, catalyzed by metal complexes, to produce poly(cyclopentene carbonate). researchgate.netacs.org In a landmark study in 2013, Darensbourg and co-workers demonstrated that this polycarbonate could be efficiently depolymerized, recycling it back to its constituent monomers: this compound and carbon dioxide. researchgate.netacs.org This discovery highlighted the potential for creating chemically recyclable polymers, a significant step towards more sustainable chemical processes. researchgate.net Further research has also delved into the fine details of its molecular structure, including computational and experimental studies to determine the structure of the van der Waals complex formed between this compound and argon. thegoodscentscompany.com

Significance of this compound as a Chiral Building Block in Advanced Organic Chemistry

The paramount importance of this compound in modern organic synthesis lies in its identity as a meso compound—a molecule that, despite containing stereocenters, is achiral due to an internal plane of symmetry. This characteristic makes it an ideal substrate for asymmetric ring-opening (ARO) reactions. beilstein-journals.org Through a process known as desymmetrization, a chiral catalyst or reagent can selectively open the epoxide ring to produce a single enantiomer of a highly functionalized cyclopentane (B165970) derivative. thegoodscentscompany.commdpi.com This strategy provides an efficient entry point to a wide array of enantiomerically pure compounds, which are crucial for the synthesis of pharmaceuticals and other biologically active molecules. researchgate.netgoogle.com

The development of catalytic systems for the ARO of this compound has been a vibrant area of research. A variety of catalysts have been shown to be effective, each with distinct advantages:

Metal-Based Catalysts: Chiral salen complexes of chromium [Cr(salen)] and cobalt [Co(salen)] have been extensively studied. acs.orgunipd.it Kinetic studies of the Cr(salen)-catalyzed ARO of this compound with an azide (B81097) nucleophile revealed a second-order dependence on the catalyst, leading to a mechanistic proposal involving cooperative bimetallic catalysis where two catalyst molecules activate the epoxide and the nucleophile simultaneously. unipd.it Similarly, polymeric titanium [Ti(IV)] salen complexes have been used for the enantioselective desymmetrization with aniline (B41778) nucleophiles. thegoodscentscompany.com

Organocatalysts: Chiral heteroaromatic N-oxides have emerged as powerful Lewis base organocatalysts for the ARO of meso-epoxides. mdpi.com In one noteworthy case, an N-oxide catalyst was used in the ring-opening of this compound, achieving a high enantiomeric excess of 88%. mdpi.com

Organoborane Reagents: Chiral B-halobis(terpenyl)boranes, derived from natural terpenes, have been employed for the enantioselective cleavage of this compound. researchgate.net For instance, a carene-based bromoborane (B216815) reagent provided the corresponding bromohydrin with a 67% enantiomeric excess. researchgate.net

The chiral cyclopentane derivatives synthesized from these ARO reactions are valuable intermediates. For example, lithium amide-induced asymmetric rearrangement of substituted cyclopentene oxides can yield chiral cyclopentenols, which serve as precursors in the synthesis of prostaglandins (B1171923) and natural products such as (+)-iridomyrmecin. rsc.org Furthermore, these chiral building blocks are instrumental in preparing carbocyclic nucleosides, a class of compounds with significant antiviral activity. google.com The ability to generate complex, stereochemically defined cyclopentane cores from a simple, achiral starting material underscores the strategic importance of this compound in the landscape of advanced organic synthesis. researchgate.netresearchgate.net

Catalyst System Nucleophile Yield (%) Enantiomeric Excess (ee, %)
Calixarene phosphonic acidBenzoic acid7511
Chiral Pyridine N-oxide (14e)Silyl-protected phenol8588
2-dIcr₂BBr (Carene-based organoborane)Bromide-67
(salen)Cr Complex (Monomeric)TMSN₃-93
Dimeric (salen)Cr Complex (4c)TMSN₃-86

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O B1362415 Cyclopentene oxide CAS No. 285-67-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

285-67-6

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

(1S,5R)-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H8O/c1-2-4-5(3-1)6-4/h4-5H,1-3H2/t4-,5+

InChI Key

GJEZBVHHZQAEDB-SYDPRGILSA-N

SMILES

C1CC2C(C1)O2

Isomeric SMILES

C1C[C@@H]2[C@H](C1)O2

Canonical SMILES

C1CC2C(C1)O2

Other CAS No.

285-67-6

Pictograms

Flammable; Irritant; Health Hazard

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclopentene Oxide and Its Chiral Derivatives

Catalytic Epoxidation of Cyclopentene (B43876) for Cyclopentene Oxide Formation.

The direct epoxidation of cyclopentene is a primary route to this compound. Catalytic methods are favored for their efficiency and ability to proceed under mild conditions, often using green oxidants like hydrogen peroxide (H₂O₂). nih.govfrontiersin.org

Heterogeneous catalysts featuring transition metals are prominent in the liquid-phase epoxidation of cyclopentene due to their high conversion rates, good selectivity, and ease of separation. nih.govfrontiersin.org

Ti-zeolites/H₂O₂: Titanosilicates, such as Titanium Silicalite-1 (TS-1) and Ti-MWW, are effective catalysts for epoxidation using hydrogen peroxide as the oxidant. nih.govfrontiersin.org The Ti-zeolite/H₂O₂ system offers advantages like mild reaction conditions and environmental friendliness. nih.govfrontiersin.org Among various Ti-zeolites, Ti-MWW has shown high selectivity (99.5%) for this compound (CPO), although with relatively low cyclopentene (CPE) conversion (13%) due to diffusion limitations. nih.govfrontiersin.org However, modifying Ti-MWW through piperidine (B6355638) treatment has been shown to dramatically increase CPE conversion to 97.8% while maintaining exceptional CPO selectivity at 99.9%. nih.govfrontiersin.org Similarly, hydrothermal modification of TS-1 zeolites can create hierarchical structures with more accessible active sites, boosting CPE conversion to 52% and CPO selectivity to 98%. mdpi.comdntb.gov.ua The choice of solvent also significantly impacts catalytic performance in these systems. frontiersin.orgresearchgate.net

Manganese Oxides/H₂O₂: Manganese oxides have been investigated as catalysts for cyclopentene epoxidation, often in a bicarbonate/hydrogen peroxide system. osti.govosti.gov Manganese oxides type octahedral molecular sieves (OMS), such as OL-1, OMS-1, and OMS-2, have been evaluated. osti.govosti.gov Among these, OL-1 demonstrated the best performance, achieving a cyclopentene conversion of 78.6% with a selectivity to this compound of 31.4%. osti.govosti.gov The presence of Mn²⁺ ions is considered crucial for the epoxidation reaction. osti.govosti.gov Other studies using a manganese sulfate/bicarbonate system have reported a maximum selectivity of 56% towards this compound, noting that factors like solvent type, temperature, and the method of reagent addition are critical for optimizing selectivity. doaj.orgosti.gov

Pd(II)-SBA-15: Mesoporous silica (B1680970) materials like SBA-15 serve as excellent supports for metal catalysts. Palladium nanoparticles supported on SBA-15 have been prepared and show good catalytic performance. researchgate.net Specifically, catalysts comprising Pd(II)-picolinamide complexes anchored within the channels of SBA-15 have been developed for the catalytic oxidation of cyclopentene using molecular oxygen. researchgate.net These systems have achieved a high cyclopentene conversion of 96.2%, primarily yielding cyclopentanone (B42830) (76.3% yield) rather than the epoxide. researchgate.net Other research has focused on functionalizing SBA-15 with tungsten-based species, which showed considerable activity for the epoxidation of cyclopentene to this compound using H₂O₂ as the oxidant without a co-solvent. researchgate.netacs.org

Table 1: Performance of Various Transition Metal Catalysts in Cyclopentene Epoxidation

Catalyst System Oxidant Conversion of Cyclopentene (%) Selectivity for this compound (%) Reference
Ti-MWW (unmodified) H₂O₂ 13.0 99.5 nih.govfrontiersin.org
Ti-MWW (piperidine-treated) H₂O₂ 97.8 99.9 nih.govfrontiersin.org
TS-1 (hydrothermally modified) H₂O₂ 52.0 98.0 mdpi.comresearchgate.net
Manganese Oxide (OL-1) H₂O₂/NaHCO₃ 78.6 31.4 osti.govosti.gov
MnSO₄/NaHCO₃ H₂O₂ Not specified 56.0 doaj.org
Pd(II)-picolinamide-SBA-15 O₂ 96.2 (Yields cyclopentanone) researchgate.net

Organocatalysis offers a metal-free alternative for alkene epoxidation, avoiding issues of metal toxicity and contamination. These methods often employ small organic molecules to activate a green oxidant. researchgate.netrsc.org Ketones such as 2,2,2-trifluoroacetophenone (B138007) have proven to be efficient organocatalysts for the epoxidation of various alkenes, including di- and trisubstituted olefins, using hydrogen peroxide. organic-chemistry.org Another approach involves the use of pyrrole-proline diketopiperazine (DKP) as a mediator for the aerobic epoxidation of electron-rich alkenes, activating dioxygen under mild conditions. rsc.org This method avoids hazardous peroxides and demonstrates chemoselectivity for the most electron-rich double bonds. rsc.org Mechanistic studies suggest that some aldehyde-catalyzed epoxidations proceed through a non-radical pathway involving a dioxirane (B86890) intermediate generated from the aldehyde and hydrogen peroxide. researchgate.net

The synthesis of enantiomerically pure epoxides is crucial for the production of chiral drugs and fine chemicals. Stereoselective epoxidation can be achieved through both chemical and biocatalytic methods. In chemical synthesis, chiral catalysts are used to resolve racemic monomers, producing isotactic polymers and leaving behind the unreacted monomer in high enantiomeric excess. acs.org The efficiency of this kinetic resolution is measured by the relative rate of polymerization of the two enantiomers (k_rel). acs.org For instance, bimetallic (salen)CrCl complexes have shown improved activity and selectivity in the asymmetric ring-opening of this compound. acs.org Biocatalytic methods, such as using the enzyme chloroperoxidase, have also been employed to convert alkene substrates into chiral epoxides with varying degrees of enantiomeric excess. google.com

Biocatalytic Routes to this compound and Analogues.

Biocatalysis provides a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. mdpi.com Enzymes are increasingly used for the epoxidation of alkenes to produce valuable chiral intermediates. nih.gov

Various enzymes and microorganisms have demonstrated the ability to catalyze the epoxidation of cyclopentene. Ethene-grown cells of Mycobacterium strain NBB4 can epoxidize a wide range of alkenes, including cyclic substrates like cyclopentene. nih.gov Lipases, such as those from Aspergillus niger, are also capable of mediating the chemo-enzymatic epoxidation of olefins like cyclooctene, achieving high yields and excellent optical purity. mdpi.com Unspecific peroxygenases (UPOs) represent another class of enzymes that can selectively epoxidize terminal alkenes. mdpi.com While the enzymatic epoxidation of some alkenes can be limited by enzyme inactivation, research has shown that several UPOs can effectively epoxidize long-chain alkenes. mdpi.com The mechanism often involves the formation of an active oxygen species that performs the epoxidation. nih.govresearchgate.net

Directed evolution and protein engineering are transformative techniques used to improve or alter the function of enzymes for specific synthetic purposes. caltech.edubiocompare.comacs.org These methods involve iterative rounds of mutagenesis and screening to identify enzyme variants with desired properties, such as enhanced activity, stability, or stereoselectivity. caltech.edubiocompare.com

A notable example is the engineering of limonene (B3431351) epoxide hydrolase (LEH) from Rhodococcus erythropolis. nih.gov Through directed evolution using iterative saturation mutagenesis, LEH mutants have been created that can catalyze the desymmetrization of meso-epoxides like this compound with high stereoselectivity, producing either the (R,R)- or (S,S)-diol. nih.gov This approach has successfully broadened the substrate scope of LEH, making it a valuable catalyst for various asymmetric transformations. nih.govacs.org Computational studies and crystal structures of these mutants have provided detailed insights into the structural basis for their altered stereoselectivity, revealing how changes in the binding pocket affect substrate alignment and reactivity. acs.orgresearchgate.net This synergy of computational design and laboratory evolution accelerates the development of bespoke biocatalysts for synthesizing chiral molecules. researchgate.net

Novel Synthetic Strategies for this compound from Alternative Precursors

The conventional synthesis of this compound typically involves the direct epoxidation of cyclopentene. However, contemporary organic synthesis has seen the emergence of innovative and elegant strategies that construct the this compound framework from acyclic or other non-cyclopentene-based precursors. These methods are often employed within the total synthesis of complex natural products and allow for the introduction of various functionalities and stereocenters with high levels of control. Key strategies include tandem reactions involving cyclization followed by epoxidation, leveraging powerful transformations such as ring-closing metathesis and radical cyclizations.

One prominent strategy involves the formation of a cyclopentene ring from acyclic dienes via ring-closing metathesis (RCM) , followed by epoxidation. For instance, in the synthesis of certain cyclopentanoid natural products, an acyclic diene, itself derived from precursors like D-glucosamine, can be subjected to RCM using a Grubbs' second-generation catalyst to furnish a substituted cyclopentene. This intermediate is then epoxidized to yield the corresponding functionalized this compound oregonstate.edu. This sequence allows for the translation of stereochemistry from an acyclic, chiral-pool starting material to the final cyclic epoxide. Similarly, this RCM-epoxidation sequence is a key feature in the synthesis of various carbocyclic nucleoside analogues, where complex acyclic precursors are first cyclized to form a cyclopentene ring which is subsequently epoxidized, often in a diastereoselective manner rsc.orgorganicchemistry.eu.

Radical cyclizations offer another powerful avenue to cyclopentane (B165970) rings from acyclic precursors, which can then be converted to cyclopentene oxides. In a notable synthesis of the antiviral agent Entecavir, a key step involves a radical cyclization of an acyclic precursor containing an epoxide. The cyclization is initiated by the opening of the initial epoxide to form a radical, which then attacks a tethered alkyne to construct the cyclopentane core organicchemistry.eu. The resulting functionalized cyclopentane can then be further elaborated to a cyclopentene and subsequently epoxidized to form a different, strategically placed epoxide ring on the five-membered scaffold organicchemistry.eu.

Intramolecular [3+2] cycloaddition reactions represent a modern and efficient method for the construction of cyclopentene rings from alternative precursors such as vinylcyclopropanes rsc.orgpku.edu.cn. These reactions, often catalyzed by rhodium(I) complexes, can form intricate bicyclic systems containing a cyclopentene ring. The resulting cyclopentene can then be a substrate for diastereoselective epoxidation, as demonstrated in the diversification of cycloaddition products nih.gov. The epoxidation of these complex cyclopentenes often proceeds with high diastereoselectivity, influenced by the existing stereocenters on the ring nih.gov.

The following table summarizes selected novel synthetic approaches to this compound and its derivatives from precursors other than cyclopentene, highlighting the diversity of starting materials and methodologies.

Alternative Precursor TypeCyclization MethodEpoxidation Method/ReagentProduct TypeRef.
Acyclic Diene (from D-glucosamine)Ring-Closing Metathesis (Grubbs' 2nd Gen. Cat.)Not specifiedFunctionalized this compound oregonstate.edu
Acyclic Epoxidized AlkyneRadical Cyclization (Iridium catalyst, Mn)Diastereoselective EpoxidationSubstituted this compound organicchemistry.eu
1-Ene/Yne-VinylcyclopropaneRh(I)-catalyzed intramolecular [3+2] cycloadditionm-CPBABicyclic this compound rsc.orgnih.gov
Acyclic Diene (from coupling & Sharpless epoxidation)Ring-Closing MetathesisC3'-OH-directed epoxidationSubstituted this compound organicchemistry.eu

These examples underscore a strategic shift in chemical synthesis, where the target epoxide is not merely formed from its corresponding alkene, but is instead the culmination of a sophisticated, multi-step sequence that builds molecular complexity from simpler, often acyclic, starting materials. This approach provides significant advantages in controlling stereochemistry and installing diverse functional groups.

Mechanistic Elucidation of Cyclopentene Oxide Transformations

Epoxide Ring-Opening Reactions of Cyclopentene (B43876) Oxide

Cyclopentene oxide, a strained three-membered heterocyclic ether, serves as a versatile intermediate in organic synthesis due to its susceptibility to ring-opening reactions. The inherent ring strain of the oxirane ring makes the electrophilic carbon atoms prone to attack by a wide array of nucleophiles. These transformations provide a powerful method for the stereocontrolled introduction of vicinal difunctionality onto a five-membered carbocyclic scaffold. The reaction pathways can be broadly categorized based on the nature of the attacking species and the catalytic conditions employed, leading to a diverse range of substituted cyclopentanol (B49286) derivatives.

Nucleophilic Ring-Opening Pathways of this compound

The transformation of this compound is predominantly characterized by nucleophilic ring-opening reactions. These reactions proceed through the cleavage of one of the carbon-oxygen bonds of the epoxide ring. The specific pathway and the resulting product stereochemistry are highly dependent on the nature of the nucleophile and whether the reaction is promoted by acid or base catalysis.

Anionic nucleophiles readily attack the carbon atoms of the this compound ring, leading to the formation of trans-disubstituted cyclopentanes. This process typically follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.orgyoutube.com

The reaction with a bromide (Br⁻) source, for instance, involves the bromide ion directly attacking one of the epoxide carbons. This backside attack forces the C-O bond to break, resulting in an inversion of configuration at the site of attack. The initial product is a bromo-cyclopentanolate, which is subsequently protonated during workup to yield a trans-2-bromocyclopentanol.

Similarly, the reaction of this compound with dimethylamine (B145610) proceeds via a nucleophilic ring-opening mechanism. pearson.comchegg.comchegg.com The nitrogen atom of dimethylamine acts as the nucleophile, attacking an epoxide carbon. This Sₙ2 attack leads to the formation of a zwitterionic intermediate, which then undergoes proton transfer to yield the final product. As this compound is a meso compound, the attack of the nucleophile can occur at either of the two equivalent carbons, resulting in the formation of a racemic mixture of two enantiomers: (1R,2R)-2-(dimethylamino)cyclopentan-1-ol and (1S,2S)-2-(dimethylamino)cyclopentan-1-ol. chegg.com

The reactivity of this compound can be significantly enhanced by the use of Lewis acids. A Lewis acid coordinates to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. This activation polarizes the C-O bonds, increasing the electrophilicity of the carbon atoms and creating a better leaving group upon nucleophilic attack. nih.govresearchgate.net This catalytic approach allows for ring-opening to occur with weaker nucleophiles that might not react under neutral or basic conditions.

Quantum chemical studies on similar epoxides, such as cyclohexene (B86901) oxide, reveal that Lewis acid catalysis lowers the reaction barrier primarily by reducing the steric (Pauli) repulsion between the filled orbitals of the epoxide and the incoming nucleophile. nih.govresearchgate.net The Lewis acid effectively polarizes the electron density of the epoxide away from the path of the approaching nucleophile. nih.gov

A specific example is the asymmetric ring-opening (ARO) of this compound with trimethylsilyl (B98337) azide (B81097) (TMSN₃), catalyzed by chiral chromium (Cr)-salen complexes. mdpi.com In this system, the chiral Lewis acidic chromium complex activates the epoxide. A proposed bimetallic mechanism suggests that one molecule of the catalyst acts as a Lewis acid to activate the epoxide, while a second catalyst molecule delivers the azide nucleophile. mdpi.com This cooperative catalysis facilitates the enantioselective formation of the corresponding azido-silylether, which upon hydrolysis yields an enantiomerically enriched trans-2-azidocyclopentanol.

The ring-opening of epoxides is a stereospecific process. For nucleophilic attack under basic or neutral conditions, the reaction proceeds via an Sₙ2 mechanism. libretexts.orgyoutube.com This involves a backside attack by the nucleophile relative to the oxygen atom, resulting in an inversion of the stereochemical configuration at the carbon center being attacked. youtube.com Since this compound is a meso compound with a plane of symmetry, the Sₙ2 attack leads exclusively to the formation of trans-disubstituted products. chemistrysteps.com For example, the reaction with dimethylamine yields trans-2-(dimethylamino)cyclopentanol. chegg.com

In the symmetric this compound, the two carbon atoms of the oxirane ring are chemically equivalent, so regioselectivity is not a factor. The nucleophile can attack either carbon with equal probability, leading to a racemic mixture of the two possible trans enantiomers.

Under acidic conditions, the mechanism can have significant Sₙ1 character, especially with unsymmetrical epoxides where a carbocation-like transition state can be stabilized at a more substituted carbon. libretexts.org However, even in acid-catalyzed openings, the attack often occurs with anti-stereochemistry. chemistrysteps.com For the symmetrical this compound, the outcome remains the formation of the trans product. The introduction of a chiral catalyst, such as in the Cr-salen mediated azidolysis, allows for enantioselective control, where one of the two enantiomeric trans products is formed preferentially. mdpi.com

Hydrolytic Desymmetrization of this compound via Epoxide Hydrolases

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. nih.govpsu.edu This enzymatic transformation offers a highly efficient and stereoselective method for the ring-opening of epoxides. For a meso substrate like this compound, this process, known as hydrolytic desymmetrization, can produce a chiral diol with high enantiomeric excess, making it a valuable reaction in biocatalysis. nih.gov

The enzymatic hydrolysis of this compound by epoxide hydrolases proceeds via a highly orchestrated mechanism within the enzyme's active site. nih.gov Unlike many α/β-fold hydrolases that utilize a two-step mechanism involving a covalent enzyme-substrate intermediate, some epoxide hydrolases, such as limonene-1,2-epoxide (B132270) hydrolase (LEH), employ a direct, single-step "push-pull" mechanism. researchgate.net

Detailed studies of this mechanism reveal the key roles of specific amino acid residues in the active site: researchgate.netresearchgate.net

Epoxide Activation (The "Pull"): A catalytic acid residue, such as Asp101 in LEH, donates a proton to the epoxide oxygen. This protonation increases the electrophilicity of the ring carbons, activating the epoxide for nucleophilic attack. researchgate.net

Nucleophile Activation (The "Push"): A catalytic base, such as Asp132, in concert with other residues like Tyr53 and Asn55, activates a water molecule. researchgate.net These residues position the water molecule correctly and abstract a proton from it, enhancing its nucleophilicity. researchgate.netresearchgate.net

Ring Opening: The activated water molecule then performs a backside nucleophilic attack on one of the epoxide carbons, leading to the formation of the trans-1,2-cyclopentanediol (B128437) product in a single, concerted step. researchgate.net

The chirality of the active site environment dictates which of the two prochiral carbons of this compound is attacked, thereby determining the stereochemistry of the resulting diol product. This precise control allows for the synthesis of specific enantiomers of the diol, such as (1R,2R)-cyclopentane-1,2-diol or (1S,2S)-cyclopentane-1,2-diol, depending on the specific enzyme or engineered variant used.

Structural and Computational Insights into Biocatalyst-Cyclopentene Oxide Interactions

The interaction between biocatalysts and this compound has been a subject of detailed structural and computational investigation, particularly focusing on enzymes like epoxide hydrolases. These studies aim to elucidate the factors governing the regio- and enantioselectivity of the enzymatic hydrolysis of this compound to cyclopentane-1,2-diol.

Computational library design and molecular dynamics (MD) simulations have been employed to engineer variants of limonene (B3431351) epoxide hydrolase (LEH) for the controlled hydrolysis of meso-epoxides, including this compound. nih.govd-nb.inforesearchgate.net These computational approaches allow for the screening of enzyme variants to identify mutations that favor the formation of specific enantiomers of the diol product. nih.govrug.nl For smaller substrates like this compound, MD simulations have proven to be an effective tool for predicting the enantioselectivity of LEH variants. d-nb.info

Quantum chemistry calculations have provided further insights into the reaction mechanism at an atomic level. nih.gov For the wild-type LEH, the active-site cavity is somewhat large for the this compound substrate. nih.gov This allows the substrate to be positioned in a way that nucleophilic attack by a water molecule can occur at either of the two oxirane carbon atoms with similar energetic penalties, leading to poor enantioselectivity. nih.gov As illustrated in the hydrolysis of this compound, the catalytic mechanism involves the positioning of the substrate through a hydrogen bond to an aspartate residue (Asp101), while a water molecule is activated by another aspartate residue (Asp132) acting as a general base. d-nb.infonih.gov This activated water then attacks one of the epoxide carbons. d-nb.info

Computational studies have successfully rationalized the low enantioselectivity of the wild-type enzyme and have guided the design of mutants with improved selectivity. researchgate.netnih.gov By introducing specific mutations in the active site, the binding orientation of this compound can be controlled, favoring the attack at one carbon over the other and thus enhancing the production of a desired diol enantiomer. nih.govd-nb.info

Table 1: Computational Approaches in Studying Biocatalyst-Cyclopentene Oxide Interactions

Computational MethodApplicationKey Findings for this compound
Molecular Dynamics (MD) Simulations Predicting enantioselectivity of enzyme variants.Effective for predicting LEH enantioselectivity with small substrates. d-nb.info
Computational Library Design (e.g., CASCO) Generating libraries of enzyme designs for screening.Used to create LEH variants for producing specific enantiomeric diols. d-nb.inforug.nl
Quantum Chemistry (e.g., DFT) Elucidating reaction mechanisms and transition states.Rationalized the poor enantioselectivity of wild-type LEH due to the active-site cavity size accommodating multiple substrate binding modes. nih.gov

Rearrangement Reactions Involving this compound and its Derivatives

This compound and its derivatives are susceptible to a variety of rearrangement reactions, which can be promoted by acidic, basic, or oxidative conditions. These transformations are valuable in organic synthesis for accessing diverse molecular scaffolds.

Acid-Catalyzed Cationic Rearrangements of this compound Derivatives

Under acidic conditions, the oxygen atom of the epoxide ring in this compound derivatives can be protonated, forming a good leaving group (a hydroxyl group). This is followed by the cleavage of a carbon-oxygen bond to generate a carbocation intermediate. The subsequent rearrangement of this carbocation can lead to the formation of various products, including rearranged aldehydes, ketones, or allylic alcohols. The specific outcome of the reaction is influenced by the substitution pattern of the this compound derivative and the reaction conditions. For instance, the migration of a hydride or an alkyl group can occur to yield a more stable carbocation, which is then quenched by a nucleophile or loses a proton to give the final product.

Base-Mediated Anionic Rearrangements of this compound (e.g., Lithiated Oxirane Rearrangements)

Strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), can induce the rearrangement of this compound. nih.govrsc.org This type of reaction typically involves the abstraction of a proton from a carbon atom adjacent to the epoxide ring (α-lithiation) or from a more remote position. The resulting lithiated intermediate can then undergo a rearrangement. For instance, the deprotonation of this compound can lead to the formation of cyclopentenols. rsc.org The mechanism of these lithium amide-induced rearrangements has been investigated, providing insights into the deprotonation pathways. rsc.org The reaction of a lithiated epoxide can proceed through a carbenoid-derived insertion, leading to rearranged products. nih.gov These base-mediated rearrangements are synthetically useful for the asymmetric synthesis of valuable intermediates. rsc.org

Intramolecular Oxidative Rearrangements Relevant to this compound Chemistry (e.g., Baeyer–Villiger Oxidation context)

The Baeyer–Villiger oxidation is a classic example of an intramolecular oxidative rearrangement where a ketone is converted to an ester or a cyclic ketone to a lactone using a peroxyacid or peroxide. wikipedia.orgorganic-chemistry.org This reaction is highly relevant to the chemistry of this compound derivatives, particularly those that can be converted to cyclopentanone (B42830) structures. The reaction proceeds through the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom. wikipedia.org The regioselectivity of the migration is dependent on the ability of the adjacent carbon substituents to stabilize a positive charge. organic-chemistry.org

In the context of this compound, derivatives such as substituted cyclopentanones can undergo Baeyer–Villiger oxidation to yield δ-valerolactones. researchgate.net This transformation can be achieved using chemical reagents like m-chloroperoxybenzoic acid (m-CPBA) or through chemo-enzymatic methods employing lipases or specific monooxygenases. researchgate.netresearchgate.netresearchgate.netsigmaaldrich.comnih.govnih.gov The enzymatic versions, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), are particularly noteworthy for their potential in green chemistry and asymmetric synthesis. wikipedia.orgnih.gov

Table 2: Comparison of Rearrangement Reactions of this compound Derivatives

Reaction TypeReagents/ConditionsKey IntermediatesTypical Products
Acid-Catalyzed Cationic Protic or Lewis acidsCarbocationsRearranged aldehydes, ketones, allylic alcohols
Base-Mediated Anionic Strong, non-nucleophilic bases (e.g., LDA)Lithiated oxiranes, carbenoidsCyclopentenols, rearranged ketones
Intramolecular Oxidative (Baeyer-Villiger) Peroxyacids (e.g., m-CPBA), H₂O₂, BVMOsCriegee intermediateLactones (e.g., δ-valerolactones)

Advanced Oxidation Pathways of this compound-Derived Intermediates

The oxidation of intermediates derived from this compound, particularly under combustion and atmospheric conditions, involves complex radical chain mechanisms. Understanding these pathways is crucial for modeling the combustion of biofuels and atmospheric chemistry.

Low-Temperature Oxidation Mechanisms of Cyclopentane-Based Species

The low-temperature (500–800 K) oxidation of cyclopentane (B165970), a parent structure for this compound-derived intermediates, has been studied extensively to understand the initial stages of autoignition. nih.govresearchgate.net These studies reveal that the process is dominated by the chemistry of organic peroxy radicals (RO₂•). rsc.orgnasa.govacs.org The oxidation is initiated by the formation of a cyclopentyl radical, which then reacts with molecular oxygen to form a cyclopentylperoxy radical (c-C₅H₉OO•). nih.govacs.org

This peroxy radical can undergo several key reactions:

HO₂• Elimination: This is a dominant pathway, leading to the formation of cyclopentene and a hydroperoxyl radical (HO₂•). nih.govresearchgate.net

Intramolecular Hydrogen Migration (Isomerization): The peroxy radical can abstract a hydrogen atom from within the same molecule to form a hydroperoxyalkyl radical (•QOOH). nih.govacs.org

Second O₂ Addition: The •QOOH radical can react with a second molecule of O₂ to form a hydroperoxyalkylperoxy radical (•OOQOOH). acs.orgnih.gov This species is a key intermediate in chain-branching pathways that lead to autoignition. acs.org Subsequent reactions of •OOQOOH can lead to the formation of highly oxygenated intermediates such as ketohydroperoxides (KHP). nih.govnih.govacs.org

In the oxidation of cyclopentanone, a related five-membered ring species, similar pathways are observed. The initial reaction with O₂ also leads to HO₂• elimination, yielding 2-cyclopentenone. nih.govacs.org The formation of ketohydroperoxide intermediates via a second O₂ addition is also a significant pathway. nih.govacs.org These studies highlight the critical role of peroxy radical chemistry in the low-temperature oxidation of cyclopentane-based molecules. acs.orgnih.gov

Table 3: Key Species in the Low-Temperature Oxidation of Cyclopentane

SpeciesFormula/TypeRole in Oxidation Mechanism
Cyclopentyl Radical c-C₅H₉•Initial radical formed from cyclopentane.
Cyclopentylperoxy Radical c-C₅H₉OO• (RO₂•)Formed from the reaction of the cyclopentyl radical with O₂. nih.gov
Hydroperoxyalkyl Radical •QOOHFormed via intramolecular H-migration of the RO₂• radical. nih.gov
Hydroperoxyalkylperoxy Radical •OOQOOHFormed from the second O₂ addition to the •QOOH radical; a key chain-branching intermediate. acs.org
Ketohydroperoxide (KHP) O=C₅H₇OOHA highly oxygenated intermediate formed from the decomposition of •OOQOOH. nih.govnih.gov
Cyclopentene c-C₅H₈A major product formed via HO₂• elimination from the RO₂• radical. nih.govresearchgate.net

High-Temperature Reaction Dynamics in this compound Combustion Relevance

The high-temperature reaction dynamics of this compound are critical for understanding its behavior as a potential biofuel component and for developing detailed combustion models. Research in this area has elucidated the primary decomposition pathways and the formation of various products under pyrolytic and oxidative conditions at elevated temperatures.

Early studies on the vapor-phase thermal decomposition of this compound in the temperature range of 805–854 K identified 4-pentenal (B109682) as a significant product. acs.org Subsequent research expanded on the product profiles at different temperature regimes. For instance, in a flow reactor at temperatures between 875–1428 K and pressures of 0.04 and 1 atm, the thermal decomposition of this compound was observed to yield keto-enol tautomers such as cyclopentanone, 1-cyclopentenol, 1,4-cyclopentadien-1-ol, 2-cyclopenten-1-one, and 3-cyclopenten-1-one. acs.orgnih.gov

Further investigations into the pyrolysis of this compound at even higher temperatures (1156–1416 K) and pressures (8.53–10.06 atm) have also been conducted using techniques like laser absorption spectra. nih.gov These studies contribute to a more comprehensive understanding of the unimolecular decomposition pathways, which have been theoretically calculated using methods like the G3B3 compound method and RRKM theory for a temperature range of 800–2000 K. acs.orgnih.gov

The table below summarizes the observed products from the thermal decomposition of this compound under various experimental conditions.

Temperature (K)PressureExperimental SetupMajor Products Identified
805–854-Vapor-phase4-Pentenal
875–14280.04–1 atmFlow reactorCyclopentanone, 1-Cyclopentenol, 1,4-Cyclopentadien-1-ol, 2-Cyclopenten-1-one, 3-Cyclopenten-1-one
1156–14168.53–10.06 atmLaser absorption-

The following table details some of the key reactions involved in the high-temperature dynamics of this compound.

Reaction TypeReactantsProductsSignificance
Thermal DecompositionThis compound4-Pentenal, Cyclopentanone, 1-Cyclopentenol, 1,4-Cyclopentadien-1-ol, 2-Cyclopenten-1-one, 3-Cyclopenten-1-onePrimary pathways for fuel breakdown in the absence of oxygen.
HO₂ EliminationThis compound radical + O₂2-Cyclopentenone + HO₂A dominant product channel in oxidation processes.
1,5-H Shift IsomerizationHydroperoxyalkyl radical (•QOOH)Isomerized radicalCompetes with HO₂ elimination and affects overall reactivity.

It is important to note that the study of this compound combustion is closely related to the combustion of cyclopentanone, as cyclopentanone is a major product of this compound decomposition. acs.orgnih.gov The oxidation of cyclopentanone itself leads to the formation of 2-cyclopenten-1-one, highlighting the interconnectedness of these reaction systems. nih.gov Understanding the detailed kinetics and reaction pathways of this compound at high temperatures is essential for the development of accurate combustion models for this and related cyclic oxygenated compounds.

Catalysis in Cyclopentene Oxide Chemistry: Design and Performance

Homogeneous Catalysis for Cyclopentene (B43876) Oxide Transformations

Homogeneous catalysts, which exist in the same phase as the reactants, offer distinct advantages in terms of selectivity and activity due to their well-defined active sites. This subsection details the application of various homogeneous catalytic systems in cyclopentene oxide chemistry.

Transition metal-complexes, particularly those involving Salen ligands with chromium (Cr) and cobalt (Co), have been extensively studied for their catalytic activity in reactions involving this compound. For instance, the coupling of this compound and carbon dioxide to form poly(cyclopentene carbonate) can be effectively catalyzed by bifunctional (R,R)-(salen)M(III) catalysts where M is either Cr or Co. acs.org These reactions yield copolymers with well-controlled, narrowly distributed molecular weights. acs.org While the cobalt analog exhibits higher activity, the chromium catalyst demonstrates greater thermal stability, allowing for reactions at elevated temperatures with minimal loss of selectivity for copolymer formation. acs.org

In the context of copolymerization with CO2, bifunctional Cr and Co salcy complexes with a pendant ammonium (B1175870) cocatalyst have been compared. escholarship.org At 70 °C, the Co complex showed a significantly higher turnover frequency (TOF) of 57 h⁻¹ compared to the Cr complex's TOF of 2.2 h⁻¹. escholarship.org It has been noted that coupling reactions of alicyclic epoxides like this compound with CO2 show different product selectivities with binary (salen)CrX/PPNX catalyst systems compared to cyclohexene (B86901) oxide. acs.org While cyclohexene oxide predominantly forms copolymers, this compound yields cis-cyclopentene carbonate with over 99% selectivity under the same conditions. acs.org However, the use of bifunctional (R,R)-(salen)M(III) catalysts (M = Cr, Co) leads to the highly selective synthesis of poly(cyclopentene carbonate). acs.org

The depolymerization of poly(cyclopentene carbonate) back to its monomers, this compound and carbon dioxide, has also been achieved using a (salen)CrCl/n-Bu4NN3 catalyst system, highlighting the potential for a circular polymer economy. researchgate.net

Table 1: Performance of Transition Metal-Complex Catalysts in this compound Reactions

Catalyst System Reaction Key Findings
Bifunctional (R,R)-(salen)M(III) (M = Cr, Co) Copolymerization of this compound and CO2 Produces copolymers with well-controlled, narrowly distributed molecular weights. acs.org
(salen)CrX/PPNX Coupling of this compound and CO2 Yields >99% selectivity for cis-cyclopentene carbonate. acs.org
Bifunctional Cr and Co salcy complexes Copolymerization of this compound and CO2 Co complex (TOF = 57 h⁻¹) is more active than the Cr complex (TOF = 2.2 h⁻¹) at 70 °C. escholarship.org
(salen)CrCl/n-Bu4NN3 Depolymerization of poly(cyclopentene carbonate) Catalyzes the breakdown to this compound and CO2. researchgate.net

Organoboron catalysts have emerged as a powerful metal-free alternative for promoting transformations of this compound, including ring-opening and copolymerization reactions. Dinuclear organoboron catalysts have been successfully employed for the first metal-free synthesis of poly(cyclopentene carbonate) (PCPC) from the copolymerization of CO2 and this compound. nih.gov This method has achieved an impressive catalytic efficiency of 1.0 kg of PCPC per gram of catalyst. nih.gov Furthermore, these same organoboron catalysts are effective in the depolymerization of PCPC, yielding this compound in nearly quantitative amounts (>99%). nih.gov

Diarylborinic acid has been utilized to catalyze the ring-opening of cis-4-hydroxymethyl-1,2-cyclopentene oxides with various nucleophiles, including anilines, benzotriazole, alkylamines, and S-nucleophiles. dicp.ac.cnacs.org This reaction produces 1,2,4-trisubstituted cyclopentane (B165970) compounds. Mechanistic studies suggest that a "half-cage" structure formed between the epoxide substrate and the catalyst directs the nucleophilic attack, leading to the desired ring-opened product. dicp.ac.cnacs.orgdicp.ac.cn The interaction between the organoboron acid and the epoxide substrate is crucial for activating the epoxide towards nucleophilic attack. dicp.ac.cn

Bifunctional organoborane catalysts, which combine a boron center with a quaternary ammonium salt, have shown significant reactivity in the ring-opening polymerization of epoxides. chinesechemsoc.org These catalysts are versatile and can be used for the copolymerization of epoxides with anhydrides. chinesechemsoc.org

Table 2: Applications of Organoboron Catalysts in this compound Chemistry

Catalyst Type Reaction Products Key Features
Dinuclear organoboron catalysts Copolymerization of CO2 and this compound Poly(cyclopentene carbonate) (PCPC) Metal-free, high efficiency (1.0 kg PCPC/g catalyst). nih.gov
Dinuclear organoboron catalysts Depolymerization of PCPC This compound Near-quantitative yield (>99%). nih.gov
Diarylborinic acid Ring-opening of cis-4-hydroxymethyl-1,2-cyclopentene oxides 1,2,4-trisubstituted cyclopentanes "Half-cage" mechanism controls stereoselectivity. dicp.ac.cnacs.orgdicp.ac.cn
Bifunctional organoborane catalysts Ring-opening copolymerization with anhydrides Polyesters High reactivity and versatility. chinesechemsoc.org

The synthesis of enantiomerically pure compounds from this compound is a significant area of research, with chiral catalysts playing a pivotal role. The enantioselective ring-opening of meso-epoxides like this compound allows for the creation of chiral building blocks. For instance, the desymmetrization of this compound can be achieved using various chiral catalysts and nucleophiles.

Chiral Salen-type complexes have been investigated for this purpose. Biphenol-linked dinuclear Co(III) salen complexes have demonstrated excellent enantioselectivities (up to 99% ee) and high activity (TOF = 170 h⁻¹) in the enantioselective polymerization of meso-cyclopentene oxide and CO2 at mild conditions (25 °C). mdpi.com Similarly, polymeric and monomeric Ti(IV) salen complexes can catalyze the enantioselective ring opening of this compound with anilines. nih.gov

The use of chiral zinc catalysts in the asymmetric alternating copolymerization of this compound and CO2 has been shown to produce poly(cyclopentene carbonate) with moderate enantioselectivity. acs.org More advanced intramolecular dinuclear zinc-AzePhenol complexes have achieved exceptional performance, affording completely alternating poly(cyclopentene carbonate) with over 99% enantioselectivity for the (S,S)-configuration under mild conditions (1 atm CO2, 30 °C). acs.org

Organocatalysis also offers a promising avenue for the enantioselective transformation of this compound. The addition of trimethylsilyl (B98337) cyanide (TMSCN) to this compound, in a process that can be influenced by chiral ligands, demonstrates the potential for creating optically active products. researchgate.net

Table 3: Chiral Catalysts for Enantioselective Conversions of this compound

Catalyst System Reaction Enantioselectivity (ee)
Biphenol-linked dinuclear Co(III) salen complex Polymerization with CO2 Up to 99%
Polymeric and monomeric Ti(IV) salen complexes Ring-opening with anilines -
Intramolecular dinuclear zinc-AzePhenol complex Copolymerization with CO2 >99%
Chiral ligands with TMSCN Addition of cyanide -

Heterogeneous Catalysis in this compound Synthesis and Derivatization

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous for industrial processes due to their ease of separation and recyclability. This section focuses on the use of such catalysts in the production and further reactions of this compound.

Titanium-containing zeolites are highly effective catalysts for the epoxidation of olefins using hydrogen peroxide as a green oxidant. nih.gov In the liquid-phase epoxidation of cyclopentene to this compound, various Ti-zeolites have been studied, including Ti-Beta, Ti-MOR, Ti-MCM-68, TS-1, TS-2, and Ti-MWW. nih.gov Among these, Ti-MWW has shown high selectivity (99.5%) for this compound, although its conversion rate is initially limited by diffusion constraints. nih.gov

The catalytic performance of Ti-MWW can be significantly improved through modification. frontiersin.org Treatment with piperidine (B6355638), for example, can increase the cyclopentene conversion to 97.8% and the this compound selectivity to 99.9%. nih.gov This enhancement is attributed to a structural rearrangement from a 3D to a 2D lamellar structure, which alleviates diffusion limitations, and the formation of more active hexa-coordinated Ti sites. nih.gov

Similarly, modifying TS-1 zeolite through hydrothermal treatment with a mixture of ammonia, tetrapropylammonium (B79313) bromide (TPABr), and KCl can create a hierarchical structure with more mesopores. mdpi.commdpi.com This modified TS-1 catalyst exhibits higher activity (52% conversion) and selectivity (98%) for cyclopentene epoxidation compared to the conventional form. mdpi.commdpi.com

Table 4: Performance of Zeolite-Based Catalysts in Cyclopentene Epoxidation

Catalyst Modifying Agent Cyclopentene Conversion (%) This compound Selectivity (%)
Ti-MWW (unmodified) - 13 99.5
Ti-MWW (piperidine treated) Piperidine 97.8 99.9
TS-1 (parent) - 9.6 82.3
TS-1 (hydrothermally modified) Ammonia, TPABr, KCl 52 98

Supported metal catalysts are another important class of heterogeneous catalysts for this compound transformations. Manganese oxides with octahedral molecular sieve structures (OL-1, OMS-1, and OMS-2) have been investigated for the epoxidation of cyclopentene. osti.gov Among these, OL-1 demonstrated the best performance with a cyclopentene conversion of 78.6% and a selectivity to this compound of 31.4%. osti.gov

Mesoporous silica (B1680970) materials like SBA-15 can serve as excellent supports for catalytically active metals. For instance, 12-tungstophosphoric acid immobilized on amine-modified SBA-15 has been used for the liquid-phase oxidation of cyclopentene, achieving 100% conversion with 81% selectivity for glutaraldehyde (B144438). cjcatal.com The high surface area and ordered mesostructure of the support contribute to the catalyst's high activity and stability. cjcatal.com

The selective oxidation of cyclopentene can be influenced by the nature of the supported metal and the reaction conditions. While the focus is often on epoxidation, other oxidation products can also be obtained. The development of highly selective and stable supported metal catalysts remains a key objective in this area.

Table 5: Performance of Supported Metal Catalysts in Cyclopentene Oxidation

Catalyst Reaction Conversion (%) Selectivity (%) Product
OL-1 (Manganese Oxide) Epoxidation 78.6 31.4 This compound
12-tungstophosphoric acid/SBA-15 Oxidation 100 81 Glutaraldehyde

Integrated Biocatalysis for Sustainable this compound Chemistry

The integration of biological catalysts, either as isolated enzymes or whole-cell systems, into chemical processes offers a powerful strategy for sustainable synthesis. Biocatalysis operates under mild conditions, typically in aqueous environments, and demonstrates remarkable selectivity (chemo-, regio-, and stereo-), thereby reducing waste and energy consumption compared to traditional chemical methods. rsc.orgicm.edu.pl In the context of this compound, integrated biocatalysis provides elegant routes to high-value, enantiomerically pure derivatives and showcases the potential for creating complex molecules from renewable feedstocks. This section explores the application of key enzyme classes—epoxide hydrolases and lipases—and their incorporation into multistep chemoenzymatic cascades relevant to this compound chemistry.

Epoxide Hydrolase-Mediated Transformations of this compound

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. acs.org This reaction is particularly valuable for the desymmetrization of meso-epoxides like this compound, where the enzymatic action can produce a single enantiomer of the resulting trans-diol with high stereoselectivity. These chiral diols are versatile building blocks in organic synthesis.

Research has extensively utilized various microbial EHs for the transformation of this compound. For instance, recombinant Escherichia coli cells expressing the epoxide hydrolase from Sphingomonas sp. HXN-200 (SpEH) have been shown to effectively hydrolyze this compound. acs.org In a reaction conducted at a substrate concentration of 100 mM, the enzyme produced (1R,2R)-cyclopentane-1,2-diol with an enantiomeric excess (ee) of 86–93% and a yield of 90–99%. acs.org

Protein engineering has been a key tool in tailoring the selectivity of EHs. Directed evolution of limonene (B3431351) epoxide hydrolase (LEH) has generated mutants with preferences for producing either (R,R)- or (S,S)-diols from substrates like this compound and cyclohexene oxide. nih.govacs.org However, studies have revealed that the high flexibility of the binding pocket in some LEH variants can disrupt the optimal alignment between the nucleophilic water molecule and this compound, leading to lower or no activity for this specific substrate, even while being highly active for the larger cyclohexene oxide. nih.govacs.org Computational design protocols, such as CAtalytic Selectivity by COmputational design (CASCO), have been employed to engineer LEH variants with predictable and improved enantioselectivity for the hydrolysis of this compound and other meso-epoxides. researchgate.netresearchgate.net

Further advancements have been made using EHs from other microbial sources. Directed evolution of the EH from Rhodococcus erythropolis DCL14 yielded mutants capable of producing either the (S,S)- or (R,R)-diol from this compound with high selectivity, as detailed in the table below. nih.gov

Table 1: Performance of Engineered Epoxide Hydrolases in the Hydrolysis of this compound
Enzyme/StrainEngineering MethodMutationsProduct ConfigurationEnantiomeric Excess (ee)Reference
E. coli (SpEH)Recombinant ExpressionWild Type (from Sphingomonas sp. HXN-200)(1R,2R)86-93% acs.org
R. erythropolis DCL14Directed Evolution (ISM)M32C/I80F/L114C/I116V(S,S)93% nih.gov
R. erythropolis DCL14Directed Evolution (ISM)M32C/L74I/M78F/I80C/V83I(R,R)80% nih.gov

Lipase (B570770) Applications in this compound Derivatization

Lipases are another class of hydrolases widely used in biocatalysis, primarily for their ability to catalyze the hydrolysis and synthesis of esters with high enantioselectivity. icm.edu.plnih.gov In the context of this compound chemistry, lipases are typically employed in the kinetic resolution of racemic derivatives or the desymmetrization of meso-diols, which can be synthesized from this compound. These enzymatic resolutions are crucial for accessing optically pure intermediates for pharmaceuticals and fine chemicals. mdpi.com

Another powerful application is the desymmetrization of meso-diols. In one patented process, a meso-diol derived from cyclopentane chemistry was desymmetrized via acetylation catalyzed by Pseudomonas cepacia lipase (PS-30). google.com This key enzymatic step enabled the synthesis of optically pure heterocyclic compounds with a stereochemical outcome of over 99% ee, without the need for chiral ligands in subsequent chemical transformations. google.com

Table 2: Applications of Lipases in the Synthesis of Chiral Cyclopentane Derivatives
LipaseReaction TypeSubstrateProductEnantiomeric Excess (ee)Reference
Candida antarctica Lipase B (CAL-B)Kinetic Resolution (Acetylation)rac-2-(Allyloxy)cyclopentanol(1R,2R)-2-(Allyloxy)cyclopentanol>99% rsc.org
Pseudomonas cepacia Lipase (PS-30)Desymmetrization (Acetylation)A cyclopentane meso-diacetate derivativeOptically pure monoacetate>99% google.com

Chemoenzymatic Cascade Systems Involving this compound

Chemoenzymatic cascades integrate enzymatic and chemical catalytic steps into a single pot or a sequential process, combining the high selectivity of biocatalysts with the broad reaction scope of chemical catalysts. mdpi.com This approach is particularly powerful for transforming renewable resources into valuable platform chemicals, including the precursors to this compound.

Recent research has demonstrated the production of cyclopentene from bio-based resources like oleic acid and olive oil through complex, multi-step chemoenzymatic cascades. researchgate.netnih.gov In these systems, whole E. coli cells are engineered to host a series of enzymatic reactions. The process typically begins with the hydrolysis of triglycerides (from olive oil) using a lipase, followed by a cascade of enzymatic steps including hydration, oxidation, and decarboxylation to produce dicarboxylic acids like azelaic acid. researchgate.netnih.govresearchgate.net

The final and crucial step is a chemical ring-closing metathesis (RCM) reaction, catalyzed by an organometallic catalyst (e.g., a Grubbs-type ruthenium catalyst), which converts the dicarboxylic acid into cyclopentene. mdpi.com The ability to run the enzymatic and chemical reactions concurrently within the same vessel, despite their potential incompatibility, is a significant achievement in sustainable chemistry. nih.gov This integration of biocatalysis with organometallic catalysis provides a sustainable pathway to cyclopentene, the direct precursor for this compound. researchgate.net

Table 3: Chemoenzymatic Cascade for the Production of Cyclopentene from Bio-resources
Starting MaterialKey Enzymatic StepsEnzyme/SystemChemical StepChemical CatalystFinal ProductYieldReference
Oleic Acid / Olive OilHydrolysis, Hydroxylation, Oxidation, DecarboxylationWhole-cell E. coli cascade (incl. lipase, P450, hydrolase, decarboxylase)Ring-Closing Metathesis (RCM)Grubbs Ruthenium CatalystCyclopentene65% mdpi.com

Spectroscopic and Computational Methodologies in Cyclopentene Oxide Research

Advanced Spectroscopic Techniques for In Situ Monitoring and Mechanistic Studies

Real-time analysis of reactions involving cyclopentene (B43876) oxide is crucial for understanding kinetics, identifying transient species, and optimizing reaction conditions. A suite of advanced spectroscopic techniques has been employed for this purpose.

In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of chemical reactions in real-time. researchgate.netscite.aimt.com These techniques allow for the direct observation of the formation and consumption of reactants, intermediates, and products by tracking their characteristic vibrational frequencies.

In the context of cyclopentene oxide, in situ FTIR has been instrumental in studying its synthesis and subsequent reactions. For instance, during the epoxidation of cyclopentene, the formation of this compound can be monitored by the appearance of its characteristic epoxide ring vibration bands. researchgate.net Similarly, in the copolymerization of this compound with carbon disulfide, FTIR spectroscopy has been used to follow the reaction progress, providing data that helps to elucidate the complex reaction network. amazonaws.comcore.ac.uk Stacked plots of FT-IR scans over time can reveal the disappearance of reactant peaks and the emergence of product peaks, offering a kinetic profile of the reaction. amazonaws.com

Raman spectroscopy complements IR by providing information on non-polar bonds and is less susceptible to interference from aqueous media. Online Raman spectroscopy has been utilized in conjunction with online IR to provide a more complete picture of the reaction mechanism in the synthesis of glutaric acid from this compound. rsc.org

Key Research Findings from In Situ IR and Raman Spectroscopy:

Reaction Monitoring: Real-time tracking of reactant consumption and product formation. mt.comunipd.it

Intermediate Detection: Identification of transient species that are crucial for understanding reaction pathways. researchgate.net

Kinetic Analysis: Determination of reaction rates and orders by monitoring peak intensities over time. scite.aiunipd.it

Catalyst Behavior: In situ IR can probe the interaction of this compound with catalyst surfaces, as seen in studies of its reactions catalyzed by metal complexes. unipd.itresearchgate.net

Interactive Table: Characteristic IR Bands in this compound Reactions
Compound/Functional GroupCharacteristic IR Frequency (cm⁻¹)Significance in Reaction Monitoring
C=C (Cyclopentene)~1650Disappearance indicates consumption of the starting material.
Epoxide Ring (this compound)~850-950, ~1250Appearance confirms the formation of the epoxide product.
Carbonyl (C=O)~1700-1750Formation of byproducts like cyclopentanone (B42830) or ring-opened products.
Hydroxyl (O-H)~3200-3600Indicates the presence of hydrolysis products like 1,2-cyclopentanediol.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation. nih.govchemicalbook.com

In mechanistic studies, NMR is used to identify products and byproducts, providing insights into the reaction pathways. For example, in the reaction of this compound with carbon dioxide to form cyclopentene carbonate, ¹H NMR analysis can quantify the conversion and yield. whiterose.ac.ukrsc.orgfigshare.comrsc.org Furthermore, deuteration studies coupled with ²H NMR can reveal the stereochemistry of reactions and help to distinguish between different proposed mechanisms. psu.eduroyalsocietypublishing.org

Key Research Findings from NMR Spectroscopy:

Structural Confirmation: Unambiguous identification of this compound and its reaction products. nih.govchemicalbook.com

Stereochemical Analysis: Techniques like Nuclear Overhauser Effect (NOE) can determine the relative stereochemistry of substituents on the cyclopentane (B165970) ring.

Mechanistic Insights: Identification of intermediates and byproducts helps to map out reaction pathways. whiterose.ac.ukpsu.edu For instance, in the copolymerization of this compound with carbon disulfide, ¹H and ¹³C NMR overlays of the starting materials and the crude reaction product clearly show the formation of new species. amazonaws.com

Quantitative Analysis: Integration of NMR signals allows for the determination of product yields and conversion rates. whiterose.ac.ukrsc.org

Interactive Table: Typical NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
NucleusChemical Shift Range (ppm)Assignment
¹H~3.1-3.3Protons on the epoxide ring (CH-O)
¹H~1.5-2.0Protons on the methylene (B1212753) groups (CH₂)
¹³C~58-60Carbons of the epoxide ring (CH-O)
¹³C~20-30Carbons of the methylene groups (CH₂)

Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique used to identify compounds by measuring their mass-to-charge ratio. It is particularly valuable for detecting and characterizing reaction intermediates, even at very low concentrations. osti.govnih.gov Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing the products of this compound reactions, allowing for both separation and identification of the components in a reaction mixture. rsc.orgfrontiersin.orggoogle.comrsc.org

In the study of this compound oxidation, MS techniques have been used to identify a variety of products and intermediates, helping to piece together the complex reaction mechanism. acs.org14.139.47 For example, in the oxidation of this compound to glutaraldehyde (B144438), GC-MS was used to identify the intermediate β-hydroxycyclopentyl hydroperoxide. 14.139.47 Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for studying charged intermediates in catalytic cycles. nih.gov

Key Research Findings from Mass Spectrometry:

Product Identification: GC-MS is routinely used to identify the final products and byproducts of this compound reactions. rsc.orgfrontiersin.org

Intermediate Detection: Detection of transient species that provide direct evidence for proposed reaction mechanisms. acs.org14.139.47

Fragmentation Analysis: The fragmentation patterns observed in the mass spectrum can provide structural information about the identified compounds. rsc.org

Interactive Table: Common Mass Spectrometry Fragments of this compound
m/z (mass-to-charge ratio)Possible FragmentSignificance
84[M]⁺Molecular ion of this compound.
83[M-H]⁺Loss of a hydrogen atom.
55[C₄H₇]⁺Loss of a CHO group.
41[C₃H₅]⁺A common alkyl fragment.

A variety of other advanced spectroscopic techniques provide further insights into reactions involving this compound.

Sum Frequency Generation (SFG) Spectroscopy: This surface-sensitive technique is used to study the orientation and reaction of molecules at interfaces. SFG has been applied to investigate the heterogeneous oxidation of cyclopentene on surfaces, providing real-time information about the C=C double bond cleavage. researchgate.netacs.orgresearchgate.netrsc.orgrsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study species with unpaired electrons, such as radicals and many transition metal catalysts. In the context of this compound, EPR can be used to characterize paramagnetic catalytic species, for example, manganese-based catalysts used in its synthesis. unito.itresearchgate.netmpg.deox.ac.uk It can also be used to study the radical cations of this compound. mathnet.ru

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy can monitor changes in electronic transitions, which is useful for studying catalysts and conjugated systems that may form during a reaction. researchgate.netfrontiersin.orgresearchgate.net For instance, UV-Vis spectra of the reaction mixture during the epoxidation of cyclopentene can show changes over time, indicating the progress of the reaction. researchgate.net

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): These techniques provide information about the electronic state and local coordination environment of atoms, particularly in solid catalysts. XAS can be used to determine the oxidation state of a metal catalyst, while XPS provides information about the elemental composition and chemical states on the surface of a material. acs.orgunito.it

Theoretical and Computational Chemistry Applied to this compound Systems

Computational chemistry provides a powerful complement to experimental studies, offering insights into reaction mechanisms, transition state structures, and the energetics of chemical processes that can be difficult to observe directly.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netluisrdomingo.com It has been extensively applied to study reactions involving this compound, providing detailed energy landscapes and the geometries of transition states. rsc.orgrsc.orgnih.govnih.gov

DFT calculations can be used to:

Predict Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, DFT can help to determine the most likely reaction mechanism. rsc.orgrsc.org For example, DFT calculations have been used to understand the reaction route for the carboxylation of this compound, highlighting the role of the co-catalyst and explaining the formation of side products. rsc.org

Analyze Transition States: The geometry and electronic structure of transition states can be modeled, providing insights into the factors that control reactivity and selectivity.

Rationalize Experimental Observations: DFT can help to explain experimental findings, such as the stereoselectivity of a reaction or the effect of a particular catalyst. nih.gov

Complement Spectroscopic Data: Calculated properties, such as vibrational frequencies or NMR chemical shifts, can be compared with experimental spectra to aid in the assignment of structures.

Key Research Findings from DFT Calculations:

Mechanism Elucidation: Detailed mapping of reaction coordinates for processes like the oxidation of cyclopentene and the ring-opening of this compound. rsc.orgrsc.org

Catalyst Design: Understanding the role of the catalyst in lowering activation barriers can guide the development of more efficient catalysts.

Reactivity and Selectivity: Prediction of how structural modifications to the substrate or catalyst will affect the outcome of the reaction. nih.gov

Interactive Table: Examples of DFT Applications in this compound Research
Research AreaDFT ApplicationKey Insights
Carboxylation of this compoundCalculation of reaction energy profileElucidation of the role of the ZnBr₄²⁻ co-catalyst and the origin of byproducts. rsc.org
Asymmetric CycloisomerizationModeling of chirality inductionSupported a model where H-bonding and gold-alkyne complexation lead to high enantioselectivity. nih.gov
Enzymatic Ring OpeningActive site cluster modelingInvestigation of transition states for nucleophilic attack at either epoxide carbon in an enzyme active site. nih.gov
Oxidation to Glutaric AcidOptimization of stationary pointsConfirmed the reaction pathway from cyclopentene to glutaric acid via this compound. rsc.org

Ab Initio Molecular Orbital Calculations on this compound Reactivity

Ab initio molecular orbital calculations serve as a powerful tool for elucidating the reactivity of this compound, providing insights into reaction mechanisms and energetics at the atomic level. These computational methods are particularly valuable for studying transient species and transition states that are difficult to observe experimentally.

One area of significant research has been the acid-catalyzed oxidative ring-opening of epoxides. Density Functional Theory (DFT) studies, specifically at the B3LYP/6–31++G(d,p) level of theory, have been employed to investigate the reaction mechanism of this compound with dimethyl sulfoxide (B87167) (DMSO) in the presence of acid catalysts. These calculations have shown that the mechanism involves two main steps: a ring-opening step followed by an intramolecular proton transfer. The calculations revealed that the second step is energetically less favorable, which aligns with the harsh experimental conditions required for such reactions. researchgate.net

Another application of ab initio calculations is in understanding the formation of this compound from polymeric precursors. High-accuracy CBS-QB3(+) calculations have been used to determine the free energy barriers for the depolymerization of poly(cyclopentene carbonate) to this compound. These studies found that for poly(cyclopentene carbonate), the formation of this compound has a lower free energy barrier (13.3 kcal mol⁻¹) compared to the formation of cyclic carbonate (19.9 kcal mol⁻¹). This theoretical finding explains the experimental observation that poly(cyclopentene carbonate) preferentially depolymerizes to this compound in the presence of a strong base. psu.edu

The following table summarizes the calculated free energy barriers for the depolymerization of different polycarbonates, highlighting the unique behavior of poly(cyclopentene carbonate).

Polymer PrecursorDepolymerization ProductFree Energy Barrier (kcal mol⁻¹)
Poly(propylene carbonate)Propylene carbonate10.7 - 14.6
Poly(propylene carbonate)Propylene oxide12.7 - 17.4
Poly(cyclopentene carbonate) Cyclopentene carbonate 19.9
Poly(cyclopentene carbonate) This compound 13.3
Poly(styrene carbonate)Styrene carbonate-
Poly(styrene carbonate)Styrene oxide-

This table illustrates the calculated free energy barriers for competing depolymerization pathways for various polycarbonates. Data sourced from computational studies. psu.edu

Furthermore, theoretical studies on the oxidation of related cyclic compounds, such as cyclopentanone, provide valuable context for the reactivity of this compound. Ab initio calculations at the CBS-QB3 level have been used to explore the reaction pathways of cyclopentanone oxidation intermediates, which can share similarities with the subsequent reactions of this compound. nih.govosti.gov These calculations help in building comprehensive kinetic models for the combustion of cyclic fuels.

Molecular Dynamics Simulations of this compound in Catalytic Environments

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between this compound and catalysts, particularly enzymes and zeolites. These simulations can model the conformational changes of both the substrate and the catalyst over time, providing crucial information on binding modes, reaction pathways, and the origins of selectivity.

A notable application of MD simulations has been in the field of biocatalysis, specifically in engineering enzymes for the enantioselective hydrolysis of this compound. The enzyme Limonene (B3431351) epoxide hydrolase (LEH) has been a key target for such studies. Through a computational framework known as CASCO (CAtalytic Selectivity by COmputational design), which utilizes high-throughput multiple independent MD simulations, researchers have successfully engineered LEH variants. researchgate.netd-nb.info These simulations help predict which mutations in the enzyme's active site will favor the formation of one enantiomer of the diol product over the other. The predictions from MD simulations have shown good agreement with experimental results, demonstrating the power of this approach in guiding protein engineering efforts. d-nb.infonih.gov

For instance, MD simulations have been used to screen libraries of computationally designed LEH variants for their activity towards this compound. d-nb.info The simulations track the frequency of "near-attack conformations," which are orientations of the substrate and catalytic residues that are conducive to reaction. This frequency is then used to predict the enantioselectivity of the enzyme variant.

LEH VariantPredicted SelectivityExperimental Selectivity (% ee)
32A (proSS design)(S,S)-diol77% (S,S)
Other proSS designs(S,S)-diolVaried
proRR designs(R,R)-diolLower than proSS designs

This table presents a subset of results from the computational design and experimental testing of Limonene epoxide hydrolase (LEH) variants for the hydrolysis of this compound. The data illustrates the success of MD simulations in predicting enantioselectivity. d-nb.info

Structural and computational studies, combining X-ray crystallography with extensive theoretical computations, have provided deeper insights into the catalytic mechanism of LEH mutants with this compound. nih.gov These studies have revealed that the flexibility of the enzyme's binding pocket plays a crucial role. For some highly enantioselective mutants, a disrupted alignment between the nucleophilic water molecule and this compound was observed in simulations, explaining why they are less active towards this substrate compared to others like cyclohexene (B86901) oxide. nih.gov

In the context of heterogeneous catalysis, MD simulations are used to study the behavior of molecules like this compound within the confined spaces of zeolites. While specific MD studies focusing solely on this compound in zeolites are emerging, the methodology has been well-established for studying adsorption, diffusion, and catalytic reactions of various hydrocarbons in these porous materials. acs.orgepfl.chacs.org These simulations can provide atomistic details of how this compound interacts with the zeolite framework and active sites, which is essential for designing more efficient and selective catalysts for its conversion. For example, the epoxidation of cyclopentene to this compound has been studied using titanium silicalite-1 (TS-1) zeolite, and MD simulations can help understand the mass-transfer limitations and the role of the zeolite's pore structure in this process. mdpi.com

Kinetic Modeling and Reaction Pathway Analysis for this compound Processes

Kinetic modeling and reaction pathway analysis are essential for understanding and optimizing chemical processes involving this compound. These studies aim to develop detailed reaction mechanisms and mathematical models that can predict the rates of formation and consumption of different species under various reaction conditions.

The formation of this compound, typically through the epoxidation of cyclopentene, is a key process that has been the subject of kinetic studies. For example, the epoxidation of cyclopentene using a bicarbonate/peroxide/manganese system has been investigated experimentally. researchgate.net Such studies provide data on conversion and selectivity, which are crucial for developing and validating kinetic models. The maximum selectivity to this compound obtained in one such study was 56%, with the remaining cyclopentene being converted to other oxidation products. researchgate.net

In the context of combustion chemistry, kinetic models for the oxidation of cyclic alkanes often include reaction pathways for the formation and consumption of cyclopentene and its derivatives, including this compound (also referred to as 1,2-epoxycyclopentane). osti.gov Detailed kinetic mechanisms for cyclopentane oxidation have been developed, which consider the C-H β-scission of the cyclopentyl radical to yield cyclopentene as a key step. univ-orleans.fr Subsequent oxidation of cyclopentene can lead to the formation of this compound. An expanded chemical kinetics mechanism, incorporating sub-mechanisms for species like cyclopentene and 1,2-epoxycyclopentane, has been shown to improve the accuracy of model predictions for species mole fractions in cyclopentane oxidation. osti.gov

Theoretical studies play a significant role in elucidating reaction pathways. For instance, the oxidation of cyclopentanone, a related five-membered ring oxygenate, has been investigated using ab initio calculations to map out the potential energy surface for its reaction with molecular oxygen. nih.gov These theoretical investigations identify the most favorable reaction channels and calculate the rate constants for elementary reaction steps. This information is invaluable for constructing robust kinetic models. A study on the low-temperature oxidation of cyclopentanone revealed that the dominant product channel from the reaction of cyclopentanone radicals with O₂ is HO₂ elimination, leading to the formation of 2-cyclopentenone. acs.org

The following table outlines some key reaction pathways involving cyclopentene and related species in oxidation processes, as identified through kinetic modeling and theoretical studies.

Reactant(s)Key Intermediate(s)Product(s)Process Context
Cyclopentyl radical-CyclopenteneCyclopentane oxidation univ-orleans.fr
Cyclopentene + O₂-This compound , other oxygenatesCyclopentene oxidation
This compound -1,2-CyclopentanediolHydrolysis nih.gov
Cyclopentanone radical + O₂Peroxy radicals2-Cyclopentenone + HO₂Cyclopentanone oxidation acs.org

This table summarizes important reaction pathways related to this compound, identified from various kinetic modeling and reaction pathway analysis studies.

By combining experimental data with theoretical calculations and kinetic modeling, a comprehensive understanding of the complex reaction networks involving this compound can be achieved. This knowledge is critical for applications ranging from the synthesis of fine chemicals to the development of next-generation biofuels.

Synthetic Applications of Cyclopentene Oxide As a Key Intermediate

Enantioselective Synthesis of Chiral Cyclopentanoid Scaffolds from Cyclopentene (B43876) Oxide

The development of asymmetric catalytic methods has enabled the conversion of achiral cyclopentene oxide into a diverse range of enantiomerically enriched cyclopentane (B165970) derivatives. snnu.edu.cn These chiral building blocks are of significant interest due to their prevalence in biologically active compounds and natural products. researchgate.net

Precursors to Prostaglandin (B15479496) and Related Biologically Active Cyclopentane Core Structures

Prostaglandins (B1171923) are a class of lipid compounds that are involved in numerous physiological processes. glowm.com Their core structure features a cyclopentane ring, making this compound a logical starting point for their synthesis. libretexts.org The synthesis of prostaglandins often involves the creation of a cyclopentane ring from acyclic precursors, mimicking the biosynthetic pathway. libretexts.org

One approach involves the oxidation of cyclopentene to yield cis-2,3-epoxy-cyclopentan-1-ol, which serves as a starting material for the synthesis of certain prostaglandin analogues. google.com For instance, the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzyme involves the formation of a cyclopentane ring. uab.cat Specific synthases then convert PGH2 into various prostaglandins, such as PGD2, PGE2, and PGF2α. uab.cat The dehydration of prostaglandins like PGE1 and PGD2 can lead to the formation of cyclopentenone prostaglandins (CyPGs). nih.gov

Derivatization of this compound to Chiral Functionalized Cyclopentanes and Cyclopentenones

The enantioselective opening of this compound with various nucleophiles provides access to a wide range of chiral functionalized cyclopentanes. These reactions, often catalyzed by chiral transition metal complexes or organocatalysts, allow for the introduction of substituents with high stereocontrol. researchgate.netacs.org The resulting chiral cyclopentanes can be further manipulated to generate more complex structures. researchgate.net

Chiral cyclopentenones are particularly important building blocks in asymmetric synthesis. researchgate.net Methods for their enantioselective synthesis include the desymmetrization of alkynyl malonate esters through nickel-catalyzed arylative cyclizations. nih.gov These reactions can produce highly functionalized chiral cyclopent-2-enones. nih.gov The development of catalytic enantioselective [3+2] annulation reactions has also provided a route to functionalized cyclopentenes. researchgate.net

Stereocontrolled Synthesis of Multi-functionalized Silacyclopentanes from this compound

The incorporation of a silicon atom into a cyclopentane ring can lead to compounds with unique biological and physicochemical properties. researchgate.net Achiral silathis compound can be transformed into enantioenriched silacyclopentenol through enantioselective β-elimination. researchgate.netresearchgate.net This chiral intermediate can then undergo regio- and stereoselective nucleophilic substitution reactions of its epoxide functionality to yield multi-functionalized silacyclopentanes. researchgate.netresearchgate.net

Polymer Chemistry: this compound in Monomer and Polymer Synthesis

This compound is a key monomer in the synthesis of certain polymers, most notably poly(cyclopentene carbonate). The ability to copolymerize this compound with carbon dioxide offers a sustainable route to producing this polymer.

Alternating Copolymerization of this compound with Carbon Dioxide to Poly(cyclopentene carbonate)

The alternating copolymerization of this compound (CPO) and carbon dioxide (CO2) yields poly(cyclopentene carbonate) (PCPC), a chemically recyclable polymer with potential applications in reducing plastic waste. nih.govresearchgate.net This process has been the subject of considerable research to develop efficient and selective catalytic systems. nih.govresearchgate.net The resulting polycarbonate has been shown to be readily recyclable back to its constituent monomers, CPO and CO2. acs.org

The mechanical properties of polycarbonates derived from CO2 can be a limiting factor. For instance, poly(cyclohexene carbonate) (PCHC) is brittle. ox.ac.uk However, terpolymers of cyclohexene (B86901) oxide (CHO), CPO, and CO2 can exhibit improved mechanical performance, such as increased tensile strength and toughness. ox.ac.uk

The depolymerization of PCPC can be achieved using a strong base like sodium bis(trimethylsilyl)amide (NaHMDS), yielding this compound and cis-cyclopentene carbonate. researchgate.netfigshare.com This process can be influenced by CO2 pressure, with higher pressure favoring the formation of the carbonate. researchgate.netfigshare.com Catalytic systems, such as (salen)CrCl/n-Bu4NN3, can also facilitate the depolymerization, primarily yielding this compound. figshare.com

A variety of catalytic systems have been developed to mediate the copolymerization of CPO and CO2. These systems are crucial for controlling the selectivity and activity of the polymerization process.

Organoboron Catalysts: Dinuclear organoboron catalysts have been shown to be effective for the metal-free synthesis of PCPC, demonstrating high selectivity. nih.gov

Zinc-based Catalysts: Intramolecular dinuclear zinc–AzePhenol complexes are high-performance catalysts for the asymmetric copolymerization of CPO and CO2, producing completely alternating PCPC with high enantioselectivity. acs.org The mechanism is thought to involve a synergistic effect between the two zinc centers. acs.org Double metal cyanide (DMC) catalysts, containing zinc, have also been studied for the copolymerization of epoxides and CO2. mdpi.com

Chromium and Cobalt Salen Complexes: Bifunctional (salen)Co(III) and (salen)Cr(III) catalysts have been investigated for the coupling of CPO and CO2. acs.org Binary (salen)CrX/PPNX systems show different selectivities for cyclohexene oxide and this compound, with the latter favoring the formation of cis-cyclopentene carbonate. acs.org

Nickel-based Catalysts: Di-nuclear nickel catalysts have demonstrated high activity for the alternating copolymerization of CO2 with epoxides, including CPO. rsc.orgnih.gov These catalysts can achieve high turnover frequencies and produce polycarbonates with a high percentage of carbonate linkages. rsc.org

Titanium-based Catalysts: Certain Ti(III) complexes, in combination with a cocatalyst, have proven to be highly selective catalysts for the copolymerization of CO2 and cyclohexene epoxide under mild conditions. nih.gov

Polymeric Catalysts: Homogeneous polymeric catalysts, such as those based on aluminum porphyrin and tertiary amine units, have shown boosted catalytic activity due to multiple synergistic effects between the active centers. chinesechemsoc.org

Table of Catalytic Systems for CPO/CO2 Copolymerization

Catalyst TypeKey FeaturesReference(s)
OrganoboronMetal-free, high selectivity for PCPC. nih.gov
Dinuclear ZincHigh performance for asymmetric copolymerization, >99% enantioselectivity for (S,S)-PCPC. acs.org
(salen)Cr/CoBifunctional systems; selectivity dependent on epoxide. acs.org
Di-nuclear NickelHigh turnover frequency (>700 h⁻¹), >99% carbonate linkages. rsc.org
Ti(III) ComplexesActive under low CO2 pressure, high selectivity. nih.gov
Polymeric Al-PorphyrinHigh activity due to synergistic effects. chinesechemsoc.org
Chemical Recycling and Depolymerization of Poly(cyclopentene carbonate) to this compound

The chemical recycling of poly(cyclopentene carbonate) (PCPC) into its constituent monomers, this compound (CPO) and carbon dioxide, represents a significant advancement in creating a circular economy for plastics. researchgate.netnih.gov PCPC, a polymer synthesized from the copolymerization of CO2 and CPO, has garnered attention as a potentially recyclable material that utilizes captured carbon dioxide. researchgate.netnih.gov

The depolymerization of PCPC back to CPO is an area of active research, with various catalytic systems being developed to achieve high efficiency and selectivity. Early research demonstrated that deprotonating the hydroxyl-terminated polymer with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) in toluene (B28343) could initiate depolymerization. researchgate.net However, this method showed only moderate selectivity for this compound. researchgate.net

More effective results have been achieved using metal-based catalysts. In 2013, researchers reported the use of a chromium(III)-salen complex with a cocatalyst (nBu4NN3) to depolymerize PCPC, achieving a 92% selectivity for this compound. researchgate.netnih.gov This finding was significant because similar polycarbonates, like poly(propylene carbonate), typically degrade into more thermally stable cyclic carbonates rather than the desired epoxide. researchgate.net Computational studies have supported these experimental findings, indicating that for poly(cyclopentene carbonate), the formation of the epoxide has a lower free energy barrier (13.3 kcal mol⁻¹) compared to the formation of the cyclic carbonate (19.9 kcal mol⁻¹). rsc.org

Subsequent research has explored other catalysts to improve efficiency and avoid toxic metals. Dinuclear organoboron catalysts have been shown to produce PCPC with high efficiency and can subsequently depolymerize the polymer back to CPO with near-quantitative yield (>99%). researchgate.netnih.govresearchgate.net Additionally, heterometallic rare-earth(III)/zinc(II) complexes have been identified as highly active catalysts for both the polymerization of CPO and CO2 and the selective depolymerization of PCPC back to CPO by adjusting the reaction temperature. acs.org Other systems, such as Mg(II)Co(II) catalysts, have also demonstrated very high selectivity (>99%) and fast depolymerization rates. researchgate.net

The conditions for depolymerization can influence the reaction rate and product distribution. For instance, conducting the reaction under reduced pressure can accelerate the degradation of the polymer and enhance the selectivity for this compound formation. researchgate.net

Catalyst SystemTemperature (°C)Selectivity for this compound (%)Reference(s)
(salen)CrCl/n-Bu4NN311092 nih.govresearchgate.net
Sodium bis(trimethylsilyl)amide (NaHMDS)11058 researchgate.net
Dinuclear Organoboron/KOHNot Specified>99 researchgate.netnih.govnih.gov
Mg(II)Co(II)Not Specified>99 researchgate.net
Heterometallic RE(III)/Zn(II)~160High acs.org

Ring-Opening Metathesis Polymerization (ROMP) of Cyclopentene-Derived Monomers (contextual)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique that converts cyclic olefins into linear polymers. libretexts.org20.210.105 This process is driven by the relief of ring strain in the monomer. libretexts.org Cyclopentene, a moderately strained cycloalkene, is a common monomer used in ROMP. libretexts.org20.210.105 The polymerization is mediated by a transition metal alkylidene complex, often referred to as a metathesis catalyst (e.g., Grubbs' catalyst), which initiates the reaction. mdpi.com

The mechanism involves the coordination of the cyclic olefin to the metal catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. 20.210.105mdpi.com This four-membered ring then undergoes a cycloreversion, opening the cyclic monomer and incorporating it into a growing polymer chain, which itself is a new metal alkylidene complex. 20.210.105 This process repeats, propagating the polymer chain. mdpi.com A key feature of ROMP is that the double bonds from the monomer are preserved within the polymer backbone, allowing for further functionalization. libretexts.org

The polymerization of cyclopentene via ROMP is an equilibrium process. rsc.org The reaction's direction—either polymerization or depolymerization—is influenced by the monomer concentration and reaction temperature. rsc.org Due to the relatively low ring strain of cyclopentene, depolymerization can be favored at higher temperatures or under dilute conditions in the presence of the catalyst. caltech.edu This contextual understanding of ROMP is crucial as it highlights the dynamic nature of polymerizing cyclopentene and its derivatives, which are foundational monomers for various advanced materials.

This compound in the Synthesis of Value-Added Chemicals

The reactivity of this compound's epoxide ring makes it an excellent precursor for various value-added chemicals. Through controlled ring-opening and oxidation reactions, the five-membered carbon skeleton can be transformed into important difunctional compounds like glutaraldehyde (B144438) and glutaric acid.

Transformation of this compound to Glutaraldehyde and Glutaric Acid

This compound serves as a key intermediate in the synthesis of glutaraldehyde and glutaric acid, two industrially significant chemicals. rsc.org14.139.47 Glutaraldehyde is widely used as a disinfectant and sterilizing agent, while glutaric acid is a precursor for plasticizers and polyamides. researchgate.net

The synthesis often proceeds via the selective oxidation of cyclopentene, where this compound is formed in situ. 14.139.47oup.com However, direct catalytic oxidation of isolated this compound to glutaraldehyde is also an attractive route. 14.139.47 This transformation typically employs an oxidant, most commonly aqueous hydrogen peroxide (H2O2), which is favored for being an environmentally friendly "green" oxidant. rsc.orgresearchgate.net

Various catalytic systems have been developed to facilitate this oxidation with high efficiency and selectivity. Tungsten-based catalysts are particularly effective. For example, a novel WO3/SiO2 catalyst has been designed for the oxidation of cyclopentene to glutaraldehyde, achieving a yield of nearly 60%. oup.com Studies have shown that in a tungstic acid/t-butanol system, cyclopentene is first converted almost quantitatively to this compound, which is then transformed into glutaraldehyde. 14.139.47 The reaction mechanism is believed to involve the formation of a β-hydroxycyclopentyl hydroperoxide intermediate. 14.139.47 Other tungsten-based systems, such as those using tungstic acid with oxalic acid as a complexing agent, have been reported to produce glutaric acid from cyclopentene with yields as high as 92.3%. researchgate.net

Mesoporous silica (B1680970) materials doped with metals have also been explored. Niobium-based catalysts, such as Nb-SBA-15, have demonstrated high activity for the selective oxidation of cyclopentene to glutaraldehyde, with reported yields of 62%. rsc.org Similarly, amorphous Nb2O5 supported on activated carbon has achieved a glutaraldehyde selectivity of up to 75.3%. researchgate.net Heteropolyphosphatotungstate ionic liquids have also been used, achieving glutaraldehyde yields of 87% with the potential for catalyst recycling. jlu.edu.cn

ProductCatalyst SystemOxidantYield/SelectivityReference(s)
GlutaraldehydeWO3/SiO2H2O2~60% Yield oup.com
GlutaraldehydeNb-SBA-15H2O262% Yield rsc.org
GlutaraldehydeNb2O5/ACH2O275.3% Selectivity researchgate.net
GlutaraldehydeHeteropolyphosphatotungstate Ionic LiquidH2O287% Yield jlu.edu.cn
Glutaric AcidTungstic Acid / Oxalic AcidH2O292.3% Yield researchgate.net
Glutaric AcidReaction-controlled phase-transfer catalystH2O295.7% Yield gychbjb.com

Utility of this compound as an Intermediate in Natural Product Synthesis

The cyclopentane ring is a common structural motif in a wide array of natural products, including the medically important prostaglandins. researchgate.netresearchgate.net this compound and its derivatives are valuable and versatile building blocks in the stereocontrolled synthesis of these complex molecules. oup.comsigmaaldrich.com

The synthesis of prostaglandins, which are involved in various physiological processes, often relies on the construction of a highly substituted cyclopentane core. researchgate.netlibretexts.org Epoxides, such as substituted cyclopentene oxides, are excellent electrophiles for introducing side chains with precise stereochemistry via SN2 reactions. libretexts.org For example, a key step in a total synthesis of PGF2α involves the stereospecific opening of a cyclopentene-derived epoxide by a carbon nucleophile, which allows for the controlled installation of one of the prostanoid side chains. libretexts.org

The ability to perform enantioselective deprotonation of this compound using chiral lithium amide bases further enhances its utility, providing access to chiral cyclopentenoid building blocks. These chiral intermediates are crucial for the asymmetric synthesis of natural products. oup.com Furthermore, derivatives like cis-2,3-epoxycyclopentan-1-ol, which can be obtained from the oxidation of cyclopentene, serve as starting materials for prostaglandin analogues. google.com The regioselective opening of such epoxides is a key transformation that enables the construction of the complex stereochemical architecture of these natural products. google.com The use of cyclopentane derivatives as key intermediates is a well-established strategy in the synthesis of prostanoids and other cyclopentane-containing natural products. researchgate.net

Future Perspectives and Emerging Research Directions in Cyclopentene Oxide Chemistry

Advancements in Green and Sustainable Synthesis of Cyclopentene (B43876) Oxide and its Derivatives.frontiersin.orgorientjchem.orgchemrevlett.comresearchgate.net

The chemical industry's shift towards sustainability has spurred significant research into environmentally friendly methods for producing cyclopentene oxide and its derivatives. frontiersin.orgorientjchem.org Key areas of focus include the development of eco-conscious catalytic systems and the exploration of biocatalytic routes.

Development of Highly Efficient and Eco-Friendly Catalytic Systems for this compound.

The traditional synthesis of this compound often involves peracids, which can be hazardous. smolecule.com A more environmentally benign approach utilizes hydrogen peroxide as the oxidant. frontiersin.orgsmolecule.com To enhance the efficiency of this "green" oxidant, various catalytic systems are under investigation. frontiersin.orgsmolecule.com

One promising strategy involves the use of titanosilicate zeolites, such as Ti-MWW, in combination with hydrogen peroxide. frontiersin.org These catalysts have demonstrated high selectivity for this compound under mild reaction conditions. frontiersin.org For instance, modifying Ti-MWW with piperidine (B6355638) has been shown to dramatically increase the conversion of cyclopentene and the selectivity for this compound to 97.8% and 99.9%, respectively. frontiersin.org Another approach employs a low-cost and environmentally friendly system of hydrogen peroxide, sodium bicarbonate, and manganese sulfate. researchgate.net While this method has shown promise, optimizing parameters like solvent type and reaction temperature is crucial to improving selectivity. researchgate.net

The development of one-component or bifunctional organocatalysts also represents a significant step forward in the eco-friendly production of this compound derivatives, such as cyclic carbonates. mdpi.com These catalysts can facilitate the cycloaddition of CO2 to epoxides under milder conditions than traditional industrial processes. mdpi.com

Catalyst SystemOxidantKey AdvantagesReference
Modified Ti-MWW ZeoliteHydrogen PeroxideHigh conversion and selectivity, mild conditions frontiersin.org
Hydrogen Peroxide/Sodium Bicarbonate/Manganese SulfateHydrogen PeroxideLow-cost, environmentally friendly components researchgate.net
Bifunctional Organocatalysts- (for CO2 cycloaddition)Milder reaction conditions, high yields for cyclic carbonates mdpi.com
Ag/Fe3O4/SiO2@MWCNTs MNCs- (for cyclopentatriazine synthesis)High yields, easy catalyst separation chemrevlett.com
Trimetallic Oxide Nanoparticles (Cu/Cr/Ni)- (for quinoline (B57606) and spirooxindole synthesis)Efficient, solvent-free conditions researchgate.net

Exploration of Novel Biocatalytic Pathways for this compound Transformations.

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes, such as epoxide hydrolases (EHs), are gaining attention for their ability to catalyze the enantioselective hydrolysis of epoxides to produce chiral diols, which are valuable building blocks for pharmaceuticals. mdpi.com The key advantages of using EHs are their high selectivity and ability to operate under mild, aqueous conditions without the need for cofactors. mdpi.com

Directed evolution and rational design are being used to engineer epoxide hydrolases with improved activity and stereoselectivity for specific transformations. mdpi.comnih.gov For example, directed evolution of limonene (B3431351) epoxide hydrolase (LEH) has yielded mutants with high selectivity for the (R,R) or (S,S) diol from this compound. nih.govacs.org These engineered biocatalysts hold immense potential for the sustainable production of chiral cyclopentane (B165970) derivatives. unipd.it

Precision Catalyst Design for Enhanced Selectivity and Efficiency in this compound Reactions.

Achieving high selectivity and efficiency is a central goal in catalysis. Researchers are increasingly focusing on the rational design of catalysts at the molecular level to control the outcome of reactions involving this compound.

Breaking the structural symmetry of single-atom catalysts (SACs) has emerged as a promising strategy to fine-tune their electronic structure and enhance catalytic performance. rsc.org By disrupting the symmetric electron density, the selectivity and adsorption of reaction intermediates can be improved, leading to lower energy barriers and increased activity. rsc.org

For zeolite catalysts, such as MFI zeolites, controlling the crystal size and morphology can significantly impact their shape selectivity and catalytic performance. oaepublish.com Adjusting the pore size and acid sites within the zeolite framework allows for precise control over the distribution of products in reactions like alkane dehydrogenation. oaepublish.comacs.org

In the context of this compound, bifunctional (salen)M(III) catalysts (where M = Cr or Co) have been developed for the highly selective copolymerization of this compound and carbon dioxide to produce poly(cyclopentene carbonate). acs.org While the cobalt catalyst is more active, the chromium analogue exhibits greater thermal stability. acs.org

Synergistic Integration of Experimental and Computational Methodologies in this compound Research.nih.gov

The combination of experimental studies and computational modeling is proving to be a powerful approach for advancing our understanding of this compound chemistry. nih.govucm.es Density Functional Theory (DFT) calculations, in particular, are instrumental in elucidating reaction mechanisms, predicting reaction pathways, and guiding catalyst design. rsc.orgresearchgate.net

Computational studies have been crucial in understanding the nonadiabatic reaction mechanism of the ground state oxygen atom with cyclopentene, revealing complex reaction pathways and clarifying product distributions. nih.gov In biocatalysis, theoretical computations have shed light on the mechanistic intricacies of limonene epoxide hydrolase mutants in the desymmetrization of this compound. nih.govacs.org These calculations can explain puzzling experimental observations, such as why some highly enantioselective mutants for cyclohexene (B86901) oxide are inactive towards the smaller this compound. nih.govacs.org

The synergy between experiment and theory is also evident in the study of CO2 cycloaddition to epoxides. researchgate.net DFT calculations have confirmed proposed reaction pathways and highlighted that the epoxide ring-opening is the key step in the coupling reaction. researchgate.net

Discovery of Novel Reaction Pathways and Unexpected Transformations Involving this compound.

Research into the reactivity of this compound continues to uncover new and sometimes unexpected chemical transformations. The strained epoxide ring makes it susceptible to a variety of ring-opening reactions with nucleophiles, leading to a diverse range of derivatives. cymitquimica.com

Theoretical studies have predicted the existence of new reaction pathways, such as the formation of the enol product, cyclopentenol, from the reaction of O(3P) with cyclopentene. nih.gov Computational investigations of cyclopentanone (B42830) oxidation have also revealed unexpected and important reaction channels, including enol peroxy formation and HO2-elimination by β-scission. osti.gov

The development of new catalytic systems can also lead to novel transformations. For instance, the use of a TEMPO-catalyzed air oxidation method has enabled the synthesis of substituted isoxazole (B147169) derivatives from various alkynes. rsc.org

Expanding the Scope of this compound Applications in Complex Molecule Synthesis and Advanced Materials.

This compound and its derivatives serve as versatile building blocks in the synthesis of complex organic molecules and the development of advanced materials. cymitquimica.com The cyclopentane ring is a common motif in many biologically active natural products and pharmaceuticals. researchgate.net

Derivatives of this compound are being utilized in the synthesis of antiviral agents, such as nucleoside analogs with enhanced activity against HIV. The rigid cyclopentane scaffold can improve the binding affinity of these molecules to their biological targets.

In materials science, this compound is used in polymerization reactions to create polymers with unique thermal and mechanical properties. cymitquimica.com The alternating copolymerization of this compound and carbon dioxide produces poly(cyclopentene carbonate), a polycarbonate that is recyclable back to its monomers, offering a sustainable route to this polymeric material. acs.orgresearchgate.net

Q & A

Basic Research Question

  • Microwave spectroscopy : Resolves rotational constants (A, B, C) and dipole moment (1.67 D), confirming CPO’s puckered ring conformation .
  • NMR spectroscopy : Distinguishes cis/trans configurations in reaction intermediates (e.g., cyclic carbonates) .
  • X-ray crystallography : Provides atomic-resolution structures of CPO-enzyme complexes (e.g., LEH mutants) to analyze substrate positioning .

Why do some LEH mutants exhibit high enantioselectivity for cyclohexene oxide (CHO) but not CPO?

Advanced Research Question
Despite structural similarity, CPO’s smaller size and ring flexibility disrupt alignment in LEH mutants optimized for CHO:

  • Computational modeling : CPO’s cyclopentane ring adopts non-productive conformations in rigid active pockets, misaligning the nucleophilic water molecule .
  • Solution : Directed evolution targeting loop flexibility or substrate-induced fit can restore activity for CPO .

How do catalyst systems influence product selectivity in CPO/CO₂ coupling reactions?

Advanced Research Question

  • Binary (salen)Cr/PPNX catalysts : Favor cis-cyclopentene carbonate (>99% selectivity) due to steric constraints preventing polymer chain growth .
  • Bifunctional (salen)Co catalysts : Enable alternating copolymers (CPO-CO₂) by stabilizing transition states for sequential epoxide/CO₂ insertion .
  • Nucleophile effects : Smaller nucleophiles (Cl⁻) accelerate cyclic carbonate formation, while bulkier ones (Br⁻) slow kinetics .

What solvent effects are observed in CPO ring-opening reactions?

Basic Research Question
In 1,2-dichloroethane (DCE) , CPO exhibits a reaction ratio (k₁/k₂) of 2.1 for nucleophilic vs. electrophilic pathways, attributed to solvent polarity stabilizing ionic intermediates. Comparatively, cyclohexene oxide shows a ratio of 0.36 in the same solvent, highlighting CPO’s sensitivity to solvent dielectric effects .

How do nucleophilic additives impact catalytic efficiency in CPO/CO₂ reactions?

Advanced Research Question

  • PPNCl vs. TBAB : PPNCl (smaller Cl⁻) reduces reaction time for CPO/CO₂ coupling from 14 h (TBAB/Br⁻) to 2 h, achieving turnover frequencies (TOF) up to 3,200 h⁻¹ .
  • Mechanism : Cl⁻ enhances nucleophilic attack on the less-strained CPO epoxide, while Br⁻’s bulkiness hinders transition-state access .

What computational strategies resolve contradictions in CPO reaction pathways?

Advanced Research Question

  • QM/MM simulations : Map energy surfaces to identify rate-limiting steps (e.g., water attack regiochemistry in LEH mutants) .
  • Activation strain analysis : Quantifies steric vs. electronic contributions in CPO’s ring-opening, explaining selectivity discrepancies between experimental and theoretical models .

How is microreactor technology applied to CPO-derived syntheses?

Advanced Research Question
Though not directly tested for CPO, microreactors improve selectivity in analogous epoxide reactions (e.g., cyclopentene → glutaraldehyde):

  • Residence time control : Limits intermediate overoxidation, achieving >93% selectivity via precise mixing and temperature gradients .
  • Scalability : Continuous-flow systems enhance reproducibility for multi-step CPO transformations.

What structural features of CPO limit its copolymerization with CO₂ compared to cyclohexene oxide (CHO)?

Advanced Research Question
CPO’s five-membered ring imposes geometric strain on the resulting six-membered cyclic carbonate, disfavoring polymer chain propagation. In contrast, CHO’s six-membered ring forms stable seven-membered carbonates, enabling alternating copolymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.